![molecular formula C18H20N2O4S B2881034 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2320685-35-4](/img/structure/B2881034.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

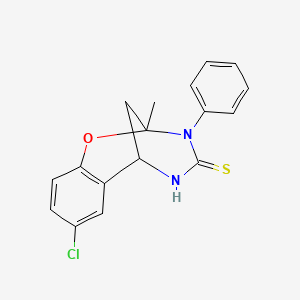

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core. The exact structure would depend on the specific stereochemistry at the oxalamide carbon atoms .Chemical Reactions Analysis

As an oxalamide, this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could enhance its solubility in polar solvents, while the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and 2-methyl-2-(thiophen-3-yl)propyl groups could increase its lipophilicity .Scientific Research Applications

Neuropharmacological Research

Research has demonstrated the role of orexin receptors in compulsive food consumption, suggesting a potential therapeutic target for binge eating and possibly other eating disorders with a compulsive component. Compounds like SB-649868, which show selective antagonism at orexin receptors, underscore the importance of these receptors in binge eating, thus providing a foundation for developing novel pharmacological treatments for eating disorders (Piccoli et al., 2012).

Medicinal Chemistry and Antitumor Research

In medicinal chemistry, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. These compounds have shown promising activities, highlighting their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Synthetic Organic Chemistry

The research in synthetic organic chemistry has led to the development of methods for the synthesis of heterocyclic carbenes, demonstrating the transformation of oxazole and thiazole molecules into their corresponding carbene tautomers. This research provides insights into the chemistry of heterocyclic compounds and their potential applications in various fields, including catalysis and material science (Ruiz & Perandones, 2009).

Pharmacophoric Research

The 2,3-dihydrobenzo[b][1,4]oxathiine nucleus has been identified as a valuable pharmacophoric heterocyclic nucleus with a wide range of biological activities. This research has expanded the understanding of the biological activities of compounds containing the dihydrobenzoxathiine skeleton, including their potential as antimycotics, antioxidants, and estrogen receptor ligands (Viglianisi & Menichetti, 2010).

Materials Science

In materials science, the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups have been investigated. The research has shown that the cured materials exhibit improved thermal stability and glass transition temperature, indicating their potential application in advanced material technologies (Qi et al., 2009).

Future Directions

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-18(2,12-5-8-25-10-12)11-19-16(21)17(22)20-13-3-4-14-15(9-13)24-7-6-23-14/h3-5,8-10H,6-7,11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWQGVQGDFFPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2880957.png)

![Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2880958.png)

![Tert-butyl 6-hydroxy-4-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,4-diazepane-1-carboxylate](/img/structure/B2880959.png)

![3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2880966.png)

![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)